molecular formula C13H22O B048094 Dihydro-beta-ionone CAS No. 17283-81-7

Dihydro-beta-ionone

Cat. No.: B048094
CAS No.: 17283-81-7
M. Wt: 194.31 g/mol
InChI Key: QJJDNZGPQDGNDX-UHFFFAOYSA-N
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Description

Dihydro-beta-ionone is a characteristic aroma compound found in various plants, including Osmanthus fragrans. It is widely used in the flavor and fragrance industry due to its mellow, sweet, and fresh cedar scent. This compound is also known for its applications in cosmetics, perfumes, foodstuff, and beverages .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using hydrogenation methods, often employing catalysts like palladium on carbon.

    Substitution: this compound can participate in substitution reactions, where functional groups are replaced by others under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Various halogenating agents, acids, or bases depending on the desired substitution.

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of fully saturated hydrocarbons.

    Substitution: Formation of halogenated or other substituted derivatives.

Mechanism of Action

Target of Action

Dihydro-beta-ionone primarily targets two enzymes: Carotenoid Cleavage Dioxygenase (CCD) and Enoate Reductase . These enzymes play a crucial role in the synthesis of this compound from carotenoids .

Mode of Action

The first step in the synthesis of this compound involves the enzyme PhCCD1 , a type of CCD from the Petunia hybrid . This enzyme exhibits high activity for carotenoids, making it suitable for the initial step of this compound synthesis . The second step involves the Enoate Reductase AaDBR1 from Artemisia annua . These two enzymes work together in a coupled reaction system to produce this compound .

Biochemical Pathways

It is known that the process involves the cleavage of carotenoids by ccd and the subsequent reduction by enoate reductase . The optimal activity of PhCCD1, the CCD used in this process, is observed at pH 6.8 and 45 °C .

Result of Action

This compound is a characteristic aroma compound of Osmanthus fragrans and is widely applied in the flavor and fragrance industry . It is known for its original woody and slightly ambery character . It brings a rich, sophisticated volume to perfumes in combination with floral elements .

Action Environment

The production of this compound is influenced by environmental factors. For instance, the enzymes involved in its synthesis have specific optimal conditions for activity. The optimal activity of PhCCD1, a key enzyme in the synthesis of this compound, is observed at pH 6.8 and 45 °C . Furthermore, the enzyme is stable over the pH range of 6.0–8.0 and has good thermal stability below 40 °C .

Scientific Research Applications

Dihydro-beta-ionone has diverse applications in scientific research:

Comparison with Similar Compounds

    Beta-ionone: A closely related compound with a similar structure but differing in the degree of saturation.

    Alpha-ionone: Another related compound with a different isomeric form.

    Gamma-ionone: A compound with a similar structure but different functional groups.

Uniqueness of Dihydro-beta-ionone:

Properties

IUPAC Name

4-(2,6,6-trimethylcyclohexen-1-yl)butan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O/c1-10-6-5-9-13(3,4)12(10)8-7-11(2)14/h5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJJDNZGPQDGNDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)CCC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4047200
Record name Dihydro-beta-ionone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, colourless to pale yellow liquid
Record name 2-Butanone, 4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-
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Record name Dihydro-beta-ionone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/86/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

261.00 to 262.00 °C. @ 760.00 mm Hg
Record name 4-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-2-butanone
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

48 mg/L @ 20 °C (exp)
Record name 4-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-2-butanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032913
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Density

0.920-0.930
Record name Dihydro-beta-ionone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/86/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

17283-81-7
Record name Dihydro-β-ionone
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Record name Dihydro-beta-ionone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Butanone, 4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-
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Record name Dihydro-beta-ionone
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Record name 4-(2,6,6-trimethyl-1-cyclohexen-1-yl)butan-2-one
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.546
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Record name DIHYDRO-.BETA.-IONONE
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Record name 4-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-2-butanone
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the origin of dihydro-beta-ionone and where is it found naturally?

A1: this compound is a naturally occurring volatile organic compound belonging to the C13 norisoprenoids class. It is often found as a glycosidically bound constituent in various fruits and plants. For example, it has been identified in quince (Cydonia oblonga, Mill.) fruit [], yellow-fleshed nectarines (Prunus persica L. Cv. Springbright) [], and red currant (Ribes rubrum L.) leaves [].

Q2: How is this compound formed in nature?

A2: this compound can be formed through biomimetic processes. For instance, heat treatment of a 4-oxygenated ionone derivative found in quince fruit led to the formation of this compound and other volatile C13 norisoprenoids []. Additionally, it can be derived from the degradation of 3,4-dihydroxy-7,8-dihydro-beta-ionone 3-O-beta-D-glucopyranoside, particularly under acidic conditions, as observed in apple leaves [].

Q3: What is the role of this compound in saffron aroma and how does it change over time?

A3: this compound contributes to the complex aroma profile of saffron []. While safranal is the dominant aroma compound in saffron, this compound is present alongside other volatile compounds like nonanal and 2,6-di-t-butylphenol. Interestingly, the concentration of this compound, along with other alcohols, aldehydes, and terpenoid oxidation products, changes during saffron storage. This contributes to the evolving aroma of saffron over time [].

Q4: Can this compound be synthesized?

A4: Yes, this compound can be produced through the catalytic hydrogenation of beta-ionone []. Various stationary supported palladium catalysts, such as Pd/ZnO, Pd/ShAS, and Pd/ShPAK, have been investigated for this purpose. Modifying the palladium catalyst with cobalt has been shown to increase the selectivity towards this compound formation [].

Q5: What analytical techniques are used to identify and quantify this compound?

A5: Various analytical techniques have been employed to identify and quantify this compound in different matrices. These include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Used to identify and quantify this compound in saffron samples [], quince fruit juice [], and axenic cultures of cyanobacteria [].
  • High-Performance Liquid Chromatography (HPLC): Employed for the separation and purification of this compound and its derivatives from various sources, such as apple leaves [] and quince fruit [].
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Utilized for structural characterization and confirmation of this compound and its isomers, as seen in the analysis of quince fruit extracts [].

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